2-(4-bromo-3-nitro-1H-pyrazol-1-yl)-N-(4-iodo-2-methylphenyl)acetamide
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Overview
Description
2-(4-bromo-3-nitro-1H-pyrazol-1-yl)-N-(4-iodo-2-methylphenyl)acetamide is a synthetic organic compound that features a pyrazole ring substituted with bromine and nitro groups, and an acetamide moiety attached to an iodinated methylphenyl group. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3-nitro-1H-pyrazol-1-yl)-N-(4-iodo-2-methylphenyl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrazole Ring: Starting from appropriate precursors, the pyrazole ring can be synthesized through cyclization reactions.
Introduction of Bromine and Nitro Groups: Bromination and nitration reactions can be carried out using bromine and nitric acid or other suitable reagents.
Attachment of the Acetamide Group: The acetamide group can be introduced through acylation reactions.
Iodination of the Methylphenyl Group: Iodination can be achieved using iodine or iodinating agents under specific conditions.
Industrial Production Methods
Industrial production methods would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitro group.
Reduction: Reduction of the nitro group to an amine is a common reaction.
Substitution: The bromine and iodine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation or using reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.
Biology
Biological Activity Studies: Investigated for antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
Drug Development: Explored as a lead compound for developing new pharmaceuticals.
Industry
Material Science:
Mechanism of Action
The mechanism of action of 2-(4-bromo-3-nitro-1H-pyrazol-1-yl)-N-(4-iodo-2-methylphenyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to the observed biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-(4-iodo-2-methylphenyl)acetamide
- 2-(4-bromo-3-nitro-1H-pyrazol-1-yl)-N-(4-fluoro-2-methylphenyl)acetamide
Uniqueness
The presence of specific substituents such as bromine, nitro, and iodine groups in 2-(4-bromo-3-nitro-1H-pyrazol-1-yl)-N-(4-iodo-2-methylphenyl)acetamide may confer unique chemical and biological properties compared to its analogs. These differences can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
Molecular Formula |
C12H10BrIN4O3 |
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Molecular Weight |
465.04 g/mol |
IUPAC Name |
2-(4-bromo-3-nitropyrazol-1-yl)-N-(4-iodo-2-methylphenyl)acetamide |
InChI |
InChI=1S/C12H10BrIN4O3/c1-7-4-8(14)2-3-10(7)15-11(19)6-17-5-9(13)12(16-17)18(20)21/h2-5H,6H2,1H3,(H,15,19) |
InChI Key |
GZMKQNUQDUGUPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)CN2C=C(C(=N2)[N+](=O)[O-])Br |
Origin of Product |
United States |
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